molecular formula C19H22O7 B11139348 ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11139348
M. Wt: 362.4 g/mol
InChI Key: QZIJLEMVJPFMQG-UHFFFAOYSA-N
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Description

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate (CAS: 701931-88-6) is a coumarin derivative with a propanoate ester side chain and an ethoxycarbonylmethoxy substituent at the 7-position of the chromen-2-one core. Its molecular formula is C₁₉H₂₂O₈, and it is characterized by a 4-methyl group and dual ester functionalities, which influence its solubility and reactivity . This compound is synthesized via acid-catalyzed esterification or nucleophilic substitution reactions, as seen in analogous coumarin derivatives .

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C19H22O7/c1-4-23-17(20)9-8-15-12(3)14-7-6-13(10-16(14)26-19(15)22)25-11-18(21)24-5-2/h6-7,10H,4-5,8-9,11H2,1-3H3

InChI Key

QZIJLEMVJPFMQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins to induce apoptosis in cancer cells or inhibit microbial growth by disrupting cell membrane integrity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups at the 3-, 4-, and 7-positions of the coumarin scaffold. Key comparisons include:

Ethyl 3-(7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl)propanoate (CAS: 858754-99-1)
  • Structure : Benzyloxy group at the 7-position instead of ethoxycarbonylmethoxy.
  • Properties : Increased aromaticity from the benzyl group enhances lipophilicity (logP ≈ 3.5) compared to the target compound (logP ≈ 2.8). This affects membrane permeability in biological applications .
  • Synthesis : Similar esterification methods but requires benzyl bromide as a reagent, leading to lower yields (~75%) due to steric hindrance .
Ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yloxy]propanoate (CAS: 302818-21-9)
  • Structure: Nitrophenyl group at the 4-position and propanoate at the 7-position.
  • Properties : The electron-withdrawing nitro group reduces fluorescence quantum yield (Φ = 0.12) compared to the target compound (Φ = 0.28), limiting its use in optical applications .
  • Applications : Primarily studied as a nitroreductase substrate in prodrug activation .
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (CAS: 858753-29-4)
  • Structure : Propoxy group at the 7-position.
  • Properties: Longer alkoxy chain increases molecular weight (318.4 g/mol vs. 378.4 g/mol for the target compound) and logP (3.1 vs. 2.8), enhancing solubility in non-polar solvents .

Biological Activity

Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of coumarin derivatives . Its unique structure, characterized by a chromen-3-yl core with various functional groups, contributes to its diverse chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22O7 , with a molecular weight of 362.4 g/mol . The compound features an ethyl ester group , which enhances its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC19H22O7
Molecular Weight362.4 g/mol
Structure TypeCoumarin derivative

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the chromenone core : This step may involve cyclization reactions using phenolic compounds.
  • Introduction of the ethyl ester group : This is achieved through esterification reactions.
  • Functionalization : The introduction of the ethoxy and oxo groups is performed using nucleophilic substitution methods.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer (MCF7) and colon cancer (HT29) cells, with IC50 values indicating significant potency.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

The mechanism by which ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-y]propanoate exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could interact with various cellular receptors, influencing signaling pathways related to apoptosis and inflammation.

Anticancer Activity

A study conducted on the anticancer effects of ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-o]propanoate demonstrated its ability to induce apoptosis in MCF7 cells through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers when treated with varying concentrations of the compound.

Antioxidant Potential

In vitro assays assessing the antioxidant capacity revealed that this compound significantly reduced lipid peroxidation levels in cellular models exposed to oxidative stress, suggesting its potential as a protective agent against oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution of 7-hydroxy-4-methylcoumarin derivatives with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetone or ethanol under reflux. Yield optimization requires precise control of solvent polarity, temperature (70–80°C), and reaction time (8–12 hours). Purification involves recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Key Data : Typical yields range from 65–75%, with impurities arising from incomplete substitution or ester hydrolysis.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the chromen-2-one ring (δ 6.2–8.1 ppm for aromatic protons), ester carbonyls (δ 165–175 ppm), and ethoxy groups (δ 1.2–1.4 ppm for CH₃) .
  • HRMS (ESI) : Validate molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass .
  • FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and chromenone carbonyl (~1680 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Standard assays include:

  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~25–50 µM) .
  • Anti-inflammatory : Inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (ELISA, ~40–60% reduction at 50 µM) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ ~80–120 µM) .

Advanced Research Questions

Q. How does the substitution pattern on the chromenone core influence structure-activity relationships (SAR) in anticancer applications?

  • Methodology : Compare analogs with varying substituents (Table 1):

Substituent PositionGroupIC₅₀ (MCF-7)Notes
4-CH₃Ethoxypropanoate28 µMEnhanced lipophilicity improves membrane permeability
3-ClEthoxypropanoate18 µMHalogenation increases electrophilicity and DNA intercalation
7-OCH₃Ethoxypropanoate45 µMMethoxy reduces cytotoxicity due to steric hindrance
  • Data Contradiction : While halogenation generally improves potency, 3-Cl analogs may exhibit off-target toxicity in normal cells (e.g., HEK293, IC₅₀ ~15 µM), necessitating selectivity studies .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodology :

  • Experimental Design : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to measure solubility.
  • Findings : Reported solubility ranges from 0.5–2.0 mg/mL. Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and solvent impurities .
  • Solution : Pre-purify solvents via molecular sieves and characterize solid-state forms using PXRD/DSC .

Q. What catalytic systems improve the efficiency of introducing the ethoxypropanoate side chain?

  • Methodology :

  • Base Catalysis : K₂CO₃ in acetone (65% yield) vs. Cs₂CO₃ in DMF (75% yield but lower purity) .
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in H₂O/toluene biphasic systems reduces side reactions (e.g., hydrolysis) and achieves 80% yield .
    • Advanced Approach : Microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 75% with comparable yields .

Q. How can researchers optimize in vitro metabolic stability for this compound?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Findings : Ethyl ester groups undergo rapid hydrolysis (t₁/₂ ~15 minutes). Stabilization strategies include:
  • Prodrug Design : Replace ethyl with tert-butyl esters (t₁/₂ >60 minutes) .
  • CYP450 Inhibition : Co-administration with ketoconazole reduces clearance by 40% .

Methodological Notes

  • Data Validation : Cross-reference NMR/HRMS with computational tools (e.g., ACD/Labs) to confirm assignments .
  • Biological Replicas : Use ≥3 independent replicates in bioassays to address variability in cell-based studies .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility .

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